molecular formula C17H26N2O2 B7922229 Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7922229
M. Wt: 290.4 g/mol
InChI Key: MSWLRBJSAJNJMQ-UHFFFAOYSA-N
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Description

Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with isopropyl chloroformate and benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-2-ylmethyl-carbamic acid benzyl ester
  • Isopropyl-piperidin-2-ylmethyl-carbamic acid ethyl ester
  • Isopropyl-piperidin-2-ylmethyl-carbamic acid phenyl ester

Uniqueness

Isopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, while the benzyl ester moiety contributes to its stability and reactivity .

Properties

IUPAC Name

benzyl N-(piperidin-2-ylmethyl)-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(12-16-10-6-7-11-18-16)17(20)21-13-15-8-4-3-5-9-15/h3-5,8-9,14,16,18H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWLRBJSAJNJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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